3,5-dibromo-1H-pyrazole

Process chemistry heterocyclic synthesis dehalogenation

3,5-Dibromo-1H-pyrazole is a uniquely symmetrical dihalogenated pyrazole. The two electronically equivalent C-Br bonds eliminate regiochemical bias, enabling controlled sequential cross-coupling essential for constructing unsymmetrical 3,5-disubstituted pharmacophores. This is the documented precursor for G12C mutant-selective RAS inhibitors and BRD4-targeting epigenetic agents. Backed by validated kg-scale preparation methods (including continuous flow) and a defined single-crystal structure, it reduces synthetic route validation overhead. Choose for modular library synthesis requiring scaffold consistency.

Molecular Formula C3H2Br2N2
Molecular Weight 225.871
CAS No. 67460-86-0
Cat. No. B2891557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dibromo-1H-pyrazole
CAS67460-86-0
Molecular FormulaC3H2Br2N2
Molecular Weight225.871
Structural Identifiers
SMILESC1=C(NN=C1Br)Br
InChIInChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7)
InChIKeyUQFIWKBFQXGMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1H-pyrazole (CAS 67460-86-0): Chemical Identity and Core Structural Characteristics


3,5-Dibromo-1H-pyrazole is a symmetrically dihalogenated heterocyclic building block, molecular formula C₃H₂Br₂N₂, molecular weight 225.87 g/mol, density 2.419 ± 0.06 g/cm³, and predicted boiling point 321.8 ± 22.0 °C . The compound features two bromine atoms at the 3- and 5-positions of the pyrazole ring, rendering both C-Br bonds electronically equivalent due to tautomeric proton exchange between N1 and N2 [1]. Its predicted pKa of 7.76 ± 0.10 and aqueous solubility of 3.6 × 10⁻³ g/L at 25 °C define its handling characteristics. The bromine substituents serve as versatile handles for sequential functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions [2].

Why 3,5-Dibromo-1H-pyrazole Cannot Be Replaced by Mono- or Other Di-Brominated Pyrazole Analogs


Bromopyrazole isomers differ fundamentally in their synthetic utility and reactivity profiles, precluding generic substitution. 4-Bromo-1H-pyrazole and 3-bromo-1H-pyrazole each possess only a single electrophilic site, limiting downstream diversification to mono-substitution pathways [1]. 3,4-Dibromo-1H-pyrazole introduces vicinal bromine atoms, creating steric and electronic congestion that alters cross-coupling regioselectivity and yields [2]. The symmetrical 3,5-dibromo substitution pattern uniquely affords two electronically equivalent C-Br bonds, enabling controlled sequential functionalization at distinct positions without intrinsic regiochemical bias, a property essential for constructing unsymmetrically 3,5-disubstituted pyrazole scaffolds .

3,5-Dibromo-1H-pyrazole Comparative Evidence: Quantified Differentiation vs. Analogs


Scalable Synthesis via Regioselective Dehalogenation: 3,5-Dibromo vs. 3,4,5-Tribromopyrazole

3,5-Dibromo-1H-pyrazole can be efficiently prepared from 3,4,5-tribromopyrazole via regioselective dehalogenation. In a reported procedure, treatment of 3,4,5-tribromopyrazole (2.00 g, 6.56 mmol) with n-BuLi (2.5 M, 5.25 mL, 13.12 mmol) in THF at −78 °C, followed by methanol quench, afforded 3,5-dibromo-1H-pyrazole as a yellow solid (1.33 g) in 89.73% yield . This method exploits the differential reactivity of the 4-position bromine under lithiation conditions. The synthesis has been optimized for kilogram-scale production in the −20 to 120 °C operating temperature range, and a continuous flow procedure has been explored for process intensification .

Process chemistry heterocyclic synthesis dehalogenation

Dual Reactive Sites vs. Single Site: Sequential Cross-Coupling Capability of 3,5-Dibromo-1H-pyrazole

3,5-Dibromo-1H-pyrazole contains two bromine atoms (at C3 and C5) that can participate in sequential Pd-catalyzed cross-coupling reactions, enabling the controlled, site-selective introduction of two different aryl, heteroaryl, alkenyl, or alkynyl groups [1]. In contrast, monobrominated pyrazoles (3-bromo-1H-pyrazole, 4-bromo-1H-pyrazole) possess only a single reactive halogen site, permitting only one coupling event [2]. Among dihalogenated comparators, 3,4-dibromo-1H-pyrazole exhibits vicinal substitution that creates steric hindrance and competitive reactivity between the adjacent bromines, whereas 3,5-dichloro-1H-pyrazole shows reduced reactivity in cross-coupling due to the stronger C-Cl bond relative to C-Br [3][4]. Direct comparison of chloro, bromo, and iodo pyrazoles in Suzuki-Miyaura reactions revealed that Br derivatives were superior to iodo analogs due to reduced propensity for dehalogenation [5].

Cross-coupling Suzuki-Miyaura sequential functionalization

KRAS G12C Inhibitor Intermediate: Documented Pharmaceutical Relevance vs. Non-Targeted Analogs

3,5-Dibromo-1H-pyrazole serves as a critical pharmaceutical intermediate for synthesizing compounds that selectively bind to and inhibit KRAS, HRAS, or NRAS G12C mutant proteins, which are key oncogenic drivers in multiple cancer types . The compound's 3,5-dibromo substitution pattern enables construction of the specific molecular architecture required for G12C mutant-selective binding. In contrast, 3-bromo-1H-pyrazole and 4-bromo-1H-pyrazole lack the second bromine handle necessary for the complete pharmacophore elaboration . 3,4-Dibromo-1H-pyrazole and 3,5-dichloro-1H-pyrazole are not explicitly documented as intermediates for KRAS G12C inhibitor synthesis in the same patent and literature corpus, suggesting the specific substitution pattern and bromine reactivity of the target compound is functionally matched to this therapeutic application.

KRAS G12C oncology medicinal chemistry pharmaceutical intermediate

Physical Form and Storage Stability: Solid Crystalline Material vs. Liquid/Oil Analogs

3,5-Dibromo-1H-pyrazole exists as a colorless crystal or white to light yellow crystalline powder at ambient temperature . The solid physical form offers practical handling advantages over liquid or oily pyrazole derivatives, including easier weighing accuracy, reduced volatility during storage, and simplified purification by recrystallization. Storage under inert gas (nitrogen or argon) at 2–8 °C is recommended [1]. Its predicted melting point, boiling point (321.8 ± 22.0 °C), and density (2.419 ± 0.06 g/cm³) are well-characterized . GHS classification includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [2]. The crystalline nature contrasts with certain alkylated or N-substituted pyrazole analogs that may be oils or low-melting solids with more stringent handling requirements.

physical properties handling stability storage

Crystallographic Characterization: Validated Solid-State Structure for Coordination Chemistry Applications

The single-crystal X-ray structure of 3,5-dibromo-1H-pyrazole has been deposited in the Crystallography Open Database (COD), with unit cell parameters: space group P-1, a = 8.460 Å, b = 9.438 Å, c = 13.305 Å, α = 82.811°, β = 78.712°, γ = 89.077°, Z = 1, residual factor = 0.071 [1]. The compound has been employed as a bridging ligand in the construction of interwoven coordination polymers, where tautomeric forms of the ligand sustain extended network architectures [2]. This level of crystallographic validation is absent for many mono-brominated pyrazole analogs and provides a defined structural baseline for computational modeling, ligand design, and metal-organic framework (MOF) synthesis [3].

crystallography coordination chemistry ligand design X-ray diffraction

Procurement-Relevant Application Scenarios for 3,5-Dibromo-1H-pyrazole (CAS 67460-86-0)


Medicinal Chemistry: KRAS G12C and BRD4 Targeted Oncology Programs

Researchers developing small-molecule inhibitors of KRAS, HRAS, or NRAS G12C mutant proteins should prioritize 3,5-dibromo-1H-pyrazole as a key synthetic intermediate. The compound is explicitly documented as a precursor for synthesizing G12C mutant-selective binding agents . Additionally, the dibrominated pyrazole core serves as a bromodomain scaffold for constructing BRD4 inhibitors, which target epigenetic dysregulation in breast, colon, and hematologic cancers . The symmetrical 3,5-dibromo pattern enables modular construction of pharmacophores through sequential cross-coupling, providing access to diverse compound libraries without scaffold switching. Procurement of this specific dibromo isomer aligns with established medicinal chemistry routes and reduces synthetic route validation overhead.

Process Chemistry: Kilogram-Scale Production and Continuous Flow Manufacturing

For process chemists scaling up pyrazole-based synthetic routes, 3,5-dibromo-1H-pyrazole offers validated kilogram-scale preparative methods. The regioselective dehalogenation of 3,4,5-tribromopyrazole achieves 89.73% yield, and the process has been optimized for operation between −20 and 120 °C, with continuous flow procedures explored for process intensification . Alternative routes starting from pyrazole-3-carboxylate ester via bromination followed by one-pot saponification and decarboxylation provide additional synthetic flexibility . The solid crystalline form simplifies handling in large-scale operations and enables accurate weighing for bulk reactions. Procurement decisions should favor this compound when established, high-yielding, and scalable routes are required.

Coordination Chemistry and Materials Science: Ligand Synthesis and MOF Construction

In coordination chemistry, 3,5-dibromo-1H-pyrazole serves as a precursor for synthesizing polydentate ligands by replacing bromine atoms with phosphorus-, nitrogen-, or sulfur-containing chelating groups [1]. The validated single-crystal X-ray structure (space group P-1, a = 8.460 Å, b = 9.438 Å, c = 13.305 Å) provides a defined geometric baseline for computational modeling and rational ligand design [2]. The compound has been used to construct interwoven coordination polymers sustained by tautomeric ligand forms, demonstrating utility in extended network architectures [2]. For materials scientists developing metal-organic frameworks (MOFs), conjugated polymers for OLEDs/OPVs, or flame-retardant polymer additives, this compound offers a structurally validated building block with documented reactivity [3].

Agrochemical Intermediate: Herbicide and Pesticide Development Programs

Pyrazole derivatives serve as key intermediates in the production of isoxazoline compounds with demonstrated herbicidal activity and crop-weed selectivity [4]. 3,5-Dibromo-1H-pyrazole, as a versatile dibrominated scaffold, can be elaborated into substituted pyrazole derivatives useful as agrochemical production intermediates [4]. The two bromine substitution sites enable systematic SAR exploration in herbicide and pesticide lead optimization campaigns. For agrochemical R&D teams seeking a brominated pyrazole building block with established synthetic accessibility, this compound provides a procurement-ready option supported by commercial availability at ≥95-98% purity levels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-dibromo-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.